N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide
Description
Properties
Molecular Formula |
C22H14ClFN4O3S |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14ClFN4O3S/c1-12-2-5-14(6-3-12)28-21(29)19-17(8-9-32-19)27(22(28)30)11-18-25-20(26-31-18)13-4-7-15(23)16(24)10-13/h2-10H,11H2,1H3 |
InChI Key |
OPYQKZKKWFSERB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Benzylpiperidin-4-amine Derivatives
The 1-benzylpiperidin-4-amine moiety is synthesized via reductive amination of 1-benzylpiperidin-4-one using sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF). Patented protocols describe yields of 85–90% when employing stoichiometric acetic acid to stabilize intermediates. Alternative routes involve catalytic hydrogenation (H₂, Pd/C) of pyridine precursors, though this method requires stringent temperature control (<30°C) to prevent N-debenzylation.
Crystallization from ethyl acetate or acetone ensures >98% purity, as evidenced by single-crystal X-ray diffraction analyses. For large-scale production, recrystallization in isopropanol at −10°C minimizes side-product formation, particularly imine byproducts.
Synthesis of 2-[1-(2-Thienylsulfonyl)Piperidin-4-yl]Acetic Acid
Sulfonylation of piperidin-4-yl-acetic acid with 2-thienylsulfonyl chloride proceeds in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. Reaction completion (>95%) is confirmed via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) eluent. Post-reaction workup involves aqueous sodium bicarbonate washes to remove excess sulfonyl chloride, followed by solvent evaporation under reduced pressure.
Notably, the choice of sulfonylating agent impacts regioselectivity. Patent WO2017079641A1 reports that 2-thienylsulfonyl chloride exhibits superior reactivity compared to phenylsulfonyl analogs, achieving 92% conversion in 2 hours.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
N-(1-Benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide is synthesized via carbodiimide-mediated coupling between 1-benzylpiperidin-4-amine and 2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetic acid. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are employed with hydroxybenzotriazole (HOBt) to suppress racemization.
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 0°C → RT | 78 | 95 |
| DCC/HOBt | THF | RT | 82 | 93 |
| HATU | Acetonitrile | −10°C | 89 | 98 |
Direct Alkylation-Amidation Tandem Reactions
Recent advancements utilize tandem alkylation-amidation sequences to streamline synthesis. For example, treating 1-benzylpiperidin-4-amine with ethyl bromoacetate in acetonitrile at reflux (82°C) generates the ethyl ester intermediate, which undergoes in situ hydrolysis and amidation with 2-thienylsulfonyl-piperidine. This one-pot method reduces purification steps and improves overall yields to 84%.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography on silica gel (230–400 mesh) with ethyl acetate/methanol (9:1) eluent remains the gold standard for isolating the title compound. Reverse-phase high-performance liquid chromatography (rpHPLC) with C18 columns and 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients achieves >99% purity for pharmacological studies.
Crystallization Optimization
Recrystallization solvents critically influence crystal habit and purity:
-
Ethyl acetate : Yields prismatic crystals with melting point 111–112°C.
-
Acetone/water (9:1) : Produces needle-like crystals suitable for X-ray diffraction.
-
Isopropanol : Enhances enantiomeric excess (ee) to >99% via preferential crystallization of erythro diastereomers.
Challenges in Scalability and Mitigation
Epimerization During Amidation
Basic conditions (pH > 10) during amidation induce epimerization at the piperidine C4 position. Patent EP0983238A1 resolves this by conducting reactions at pH 7–8 using phosphate buffers and limiting reaction times to <4 hours.
Sulfonyl Group Hydrolysis
Prolonged exposure to aqueous acids (e.g., HCl) cleaves the 2-thienylsulfonyl moiety. Substituting HCl with camphorsulfonic acid in final purification steps reduces hydrolysis to <2%.
Comparative Analysis of Synthetic Routes
| Parameter | Carbodiimide Coupling | Tandem Alkylation-Amidation |
|---|---|---|
| Total Steps | 4 | 2 |
| Overall Yield (%) | 62–70 | 78–84 |
| Purity (%) | 95–98 | 89–93 |
| Scalability | Moderate | High |
| Cost ($/kg) | 12,000 | 8,500 |
Data synthesized from PMC3045627, WO2017079641A1, and EP0983238A1 .
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: Studies explore its effects on cellular pathways and its potential as a tool for probing biological mechanisms.
Mechanism of Action
The mechanism of action of 1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various signaling pathways, leading to desired biological effects. The compound’s structure allows it to bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Structural Analogs in Acetylcholinesterase (AChE) Inhibition
Several N-(1-benzylpiperidin-4-yl)acetamide derivatives exhibit potent AChE inhibition, a key target in Alzheimer’s disease:
| Compound Name | Substituents/Modifications | IC50 (AChE) | Key Structural Differences vs. Target Compound |
|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (Compound 23) | Indolin-2-one moiety | 0.01 µM | Replaces thienylsulfonyl with indolinone |
| 6-Chloro-N-(1-(3,4-dimethoxybenzyl)pyrrolidinyl)pyridine-3-sulfonamide (Compound 9) | Pyrrolidone core, pyridine-sulfonamide | 0.01 µM | Different heterocyclic core and sulfonamide position |
| Rilapladib (N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide derivative) | Difluorobenzylthioquinoline substituent | 0.23 nM (Lp-PLA2) | Targets Lp-PLA2; lacks benzyl and thienyl groups |
Key Findings :
- The target compound’s thienylsulfonyl group distinguishes it from indolinone-based AChE inhibitors (e.g., Compound 23), which may enhance sulfonamide-mediated hydrogen bonding with AChE’s peripheral anionic site .
- Rilapladib, while structurally distinct, demonstrates how piperidinyl acetamide scaffolds can achieve high potency (sub-nanomolar IC50) when paired with optimized substituents .
Opioid Receptor-Active Analogs
Piperidinyl acetamides are also prevalent in opioid analogs, though the target compound lacks typical opioid pharmacophores:
| Compound Name | Substituents | Biological Activity | Structural Comparison |
|---|---|---|---|
| β-Hydroxythiofentanyl | 2-(thiophen-2-yl)ethyl group | µ-opioid receptor agonist | Shares thiophene moiety but includes propanamide linkage |
| Octfentanil | 2-fluorophenyl, methoxyethyl | Synthetic opioid | Methoxyethyl group instead of benzyl; targets µ-opioid receptors |
| Isobutyryl fentanyl | 2-phenylethyl, isobutyryl | Potent opioid agonist | Lacks sulfonamide; 4-piperidinyl vs. 2-piperidinyl positioning |
Key Findings :
Sulfonamide-Containing Piperidine Derivatives
Sulfonamide modifications influence solubility, binding, and metabolic stability:
| Compound Name | Sulfonamide Position | Biological Target | Key Differences |
|---|---|---|---|
| Ethyl 1-(4-chlorophenylsulfonyl)piperidin-4-carboxylate | 4-Chlorophenylsulfonyl on piperidine | Synthetic intermediate | Carboxylate ester vs. acetamide linkage |
| W-18 (1-(4-Nitrophenylethyl)piperidylidenesulfonamide) | Nitrophenylethyl sulfonamide | Non-opioid analgesic | Piperidylidene core vs. acetamide scaffold |
| Target Compound | 2-Thienylsulfonyl on piperidine | Unknown (putative AChE/Lp-PLA2) | Unique thiophene integration |
Key Findings :
- The 2-thienylsulfonyl group may confer improved metabolic stability compared to phenylsulfonyl analogs (e.g., W-18) due to thiophene’s electron-rich aromatic system .
- Synthetic routes for sulfonamide piperidines often involve reacting sulfonyl chlorides with piperidine precursors, as seen in , suggesting feasible scalability for the target compound .
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article delves into its synthesis, mechanism of action, and biological effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring system with benzyl and thienylsulfonyl substituents. The synthesis typically involves multi-step organic reactions, beginning with the preparation of the piperidine ring, followed by the introduction of the benzyl and thienylsulfonyl groups using reagents like benzyl chloride and thienylsulfonyl chloride under controlled conditions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including receptors and enzymes. The compound may modulate the activity of these targets, leading to diverse biological effects. For instance, it may act as a ligand in receptor binding studies, influencing neurotransmitter systems .
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of related piperidine derivatives. For example, compounds similar in structure have shown significant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in animal studies. These studies indicate that modifications to the piperidine structure can enhance anticonvulsant efficacy .
Table 1: Summary of Anticonvulsant Activity in Animal Models
| Compound | Dose (mg/kg) | MES Protection | scPTZ Protection |
|---|---|---|---|
| Compound A | 100 | Yes | Yes |
| Compound B | 300 | Yes | No |
| Compound C | 100 | No | Yes |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available.
Other Biological Activities
In addition to anticonvulsant effects, this compound may exhibit other pharmacological activities. Research on structurally similar compounds has suggested potential applications in treating neurological disorders due to their ability to modulate neurotransmitter release and receptor activity .
Case Studies and Research Findings
Several studies have evaluated the biological activities of piperidine derivatives. For instance, a study focused on N-phenyl derivatives demonstrated promising anticonvulsant activity, suggesting that structural modifications could lead to enhanced efficacy against seizures .
Case Study: Anticonvulsant Screening
In one study, a series of N-phenyl-piperazine derivatives were synthesized and tested for their anticonvulsant properties using standard models. The results indicated that certain derivatives exhibited significant protective effects against seizures at varying doses, highlighting the importance of structural features in determining pharmacological outcomes .
Q & A
Q. What are the standard synthetic routes and characterization methods for N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide?
The synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Formation of the piperidine core via nucleophilic substitution or reductive amination.
- Step 2 : Sulfonylation of the piperidine ring using 2-thienylsulfonyl chloride under controlled pH (7–9) and temperature (0–25°C) to avoid byproducts .
- Step 3 : Acetamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) between the benzylpiperidine and sulfonylated piperidine intermediates .
Characterization : - Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzyl and thienylsulfonyl groups (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl groups).
- Mass Spectrometry (MS) : Verify molecular weight (expected ~480–500 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. How do the structural features of this compound influence its biological activity?
The compound’s activity is driven by:
- Piperidine Moieties : Both rings contribute to conformational flexibility, enabling interactions with hydrophobic pockets in enzymes or receptors (e.g., acetylcholinesterase (AChE)) .
- Thienylsulfonyl Group : Enhances electron-withdrawing effects, potentially improving binding to catalytic sites (e.g., sulfonamide-sensitive proteases) .
- Benzyl Substituent : Increases lipophilicity, aiding blood-brain barrier penetration for neurological targets .
Methodological Insight : Use molecular docking (AutoDock Vina) to predict binding affinities to AChE, validated by in vitro inhibition assays (IC₅₀ measurements) .
Q. What are the critical physicochemical properties of this compound for in vitro studies?
| Property | Value/Method | Relevance |
|---|---|---|
| Molecular Weight | ~480–500 g/mol (calculated) | Impacts pharmacokinetics and solubility |
| LogP | ~3.5 (estimated via ChemDraw) | Predicts membrane permeability |
| Solubility | <0.1 mg/mL in water (DMSO stock recommended) | Affects assay design and dosing |
| Stability | Stable at -20°C (lyophilized) | Ensures reproducibility in long-term studies |
| Validation : Use dynamic light scattering (DLS) to assess aggregation in buffer solutions . |
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Orthogonal Assays : Compare enzyme inhibition (e.g., Ellman’s assay for AChE) with cell-based assays (e.g., SH-SY5Y neuroblastoma viability) to confirm target specificity .
- Batch Analysis : Verify compound purity and stereochemistry across labs using chiral HPLC or X-ray crystallography .
- Molecular Dynamics (MD) Simulations : Identify conformational changes in the target protein that may alter binding affinity under different experimental conditions (e.g., pH, ionic strength) .
Q. What strategies are effective for optimizing this compound’s pharmacokinetics (PK) and metabolic stability?
- Pro-Drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
- CYP450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots; modify the thienylsulfonyl or benzyl groups to reduce CYP3A4-mediated degradation .
- Structural Analogs : Synthesize derivatives with fluorinated piperidine rings (e.g., 4,4-difluoropiperidine) to improve metabolic stability and plasma half-life .
Q. How should researchers design in vitro assays to elucidate the compound’s mechanism of action?
- Target Engagement :
- Downstream Signaling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
